Tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate
Description
Tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate (CAS: 1824385-39-8) is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position, a ketone at the 4-position, and two methyl groups at the 3-position. This compound is widely utilized in pharmaceutical synthesis as a chiral building block due to its rigid, sterically hindered structure, which influences regio- and stereoselectivity in reactions . It is commercially available with a purity of 98% and is characterized by its stability under standard storage conditions .
Properties
IUPAC Name |
tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-8(13)11(4,5)7-12/h6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPAKVJACBZIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1=O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824385-39-8 | |
| Record name | tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate typically involves the oxidation of 3-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester using Dess-Martin periodinane as the oxidizing agent . The reaction is carried out in dichloromethane at room temperature for 16 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Introduction of additional carbonyl or hydroxyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzyme activity . The specific pathways involved depend on the particular enzyme or biological target being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Physicochemical Properties
The structural variations among pyrrolidine derivatives significantly impact their chemical behavior and applications. Below is a comparative analysis of key analogues:
Key Observations:
Steric Effects : The 3,3-dimethyl groups in the target compound impose significant steric hindrance, limiting nucleophilic attack at the 3-position compared to analogues like the 3-allyl derivative, which undergoes facile allylic oxidation or cycloaddition .
Electronic Effects: The 4-oxo group enhances electrophilicity, facilitating enolate formation. However, electron-withdrawing substituents (e.g., carbamoyl in ) further polarize the ring, altering reactivity in Michael additions.
Stereochemical Purity : Derivatives with aryl substituents (e.g., 5-benzylidene) exhibit high enantiomeric excess (96% ee) when synthesized via asymmetric catalysis, as confirmed by chiral HPLC .
Physicochemical and Spectroscopic Data
- Solubility : The 3,3-dimethyl derivative is less soluble in polar solvents (e.g., water) compared to the hydroxyl- and carbamoyl-containing analogues due to reduced hydrogen-bonding capacity .
- Spectroscopy : <sup>1</sup>H-NMR of the target compound shows characteristic singlet peaks for tert-butyl (δ 1.42 ppm) and methyl groups (δ 1.30 ppm), whereas the 5-benzylidene analogue displays aromatic protons at δ 7.2–7.4 ppm .
Research Findings and Trends
- Asymmetric Synthesis : Phosphine-catalyzed cycloisomerization methods (e.g., for 5-benzylidene derivatives) achieve >95% enantioselectivity, highlighting the importance of chiral auxiliaries in pyrrolidine chemistry .
- Crystallography : X-ray studies of tert-butyl pyrrolidine derivatives (e.g., tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate) reveal chair conformations in piperidine rings, aiding in rational drug design .
Biological Activity
Tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate (TBMDP) is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 229.28 g/mol
- Structure : The compound features a pyrrolidine ring with tert-butyl and dimethyl substituents, which contribute to its unique properties.
TBMDP exhibits biological activity primarily through enzyme inhibition and modulation of biochemical pathways. Its mechanism involves:
- Enzyme Inhibition : TBMDP can inhibit specific enzymes by binding to their active sites, blocking substrate access and thereby reducing enzyme activity. This is particularly relevant in the context of protein tyrosine kinases, which are crucial in cancer signaling pathways.
Biological Activities
Research indicates that TBMDP has several potential biological activities:
- Anticancer Activity : TBMDP derivatives have been studied for their ability to inhibit protein tyrosine kinases, which play a significant role in tumor growth and proliferation. This inhibition can lead to reduced cell signaling associated with cancer progression.
- Antimicrobial Properties : Preliminary studies suggest that TBMDP may exhibit antimicrobial activity, although specific assays are required to confirm these effects and elucidate the underlying mechanisms.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies
Several case studies have highlighted the biological activity of TBMDP:
- Study on Enzyme Inhibition : A study focused on TBMDP's interaction with protein tyrosine kinases demonstrated significant inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent in cancer treatment.
- Antimicrobial Testing : In vitro assays conducted against various bacterial strains showed that TBMDP exhibited moderate antibacterial activity, warranting further investigation into its efficacy as an antimicrobial agent.
Comparative Analysis
To better understand TBMDP's unique properties, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | CHNO | Exhibits enzyme inhibition; potential anticancer properties |
| Tert-butyl 4-hydroxyproline | CHNO | Hydroxyl group; used in peptide synthesis |
| N-Boc-protected piperidine derivatives | Varies | Commonly used in peptide synthesis; different protective groups |
Synthesis Pathways
The synthesis of TBMDP typically involves several steps:
- Formation of the Pyrrolidine Ring : The initial step involves creating the pyrrolidine structure through cyclization reactions.
- Introduction of Functional Groups : Subsequent steps involve adding tert-butyl and dimethyl groups to enhance biological activity.
- Purification and Characterization : The final product is purified using standard organic chemistry techniques and characterized through NMR and mass spectrometry.
Q & A
Q. What are the common synthetic routes for tert-butyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate, and how are reaction conditions optimized for yield and purity?
The synthesis typically involves functionalization of a pyrrolidine ring via alkylation or acylation reactions. For example, tert-butyl esters are often introduced using Boc-protection strategies under basic conditions (e.g., NaH or K₂CO₃ in THF/DMF). Key parameters include temperature control (0–25°C), inert atmospheres, and stoichiometric ratios of reagents like di-tert-butyl dicarbonate (Boc₂O) . Post-synthesis purification via column chromatography or crystallization is critical to isolate the product from byproducts such as unreacted starting materials or dimeric species .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR Spectroscopy : and NMR are standard for verifying the pyrrolidine backbone, tert-butyl group (δ ~1.4 ppm for ), and carbonyl signals (δ ~170 ppm for ) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+Na]⁺ at m/z 298.1784 for C₁₃H₂₁NO₃) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, though challenges arise due to low melting points or hygroscopicity .
Q. What are the typical reactivity patterns of this compound in organic synthesis?
The tert-butyl ester acts as a protecting group for amines, while the 4-oxo group participates in nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., NaBH₄). The pyrrolidine ring can undergo functionalization at the 3-position via cross-coupling (Pd catalysis) or alkylation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1H^{1}\text{H}1H NMR) for derivatives of this compound?
Contradictions may arise from rotational isomers (e.g., tert-butyl group hindrance) or solvent effects. Solutions include:
- Variable-temperature NMR to assess dynamic behavior.
- DFT calculations to model conformers and predict splitting patterns .
- 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. What strategies optimize the compound’s crystallinity for X-ray diffraction studies?
Q. How do steric and electronic effects influence regioselectivity in reactions involving the pyrrolidine ring?
The 3,3-dimethyl groups impose steric hindrance, directing electrophiles to the less-substituted 5-position. Electronic effects from the 4-oxo group activate the α-position for nucleophilic attacks. Computational studies (e.g., Fukui indices) can predict reactivity hotspots .
Q. What methodologies are employed to study the compound’s interactions with biological targets (e.g., enzymes)?
- Molecular Docking : Predict binding modes using software like AutoDock with protein structures (PDB ID).
- Kinetic Assays : Measure inhibition constants () via fluorogenic substrates.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental 13C^{13}\text{C}13C NMR chemical shifts?
Discrepancies often stem from solvent polarity or crystal-packing effects. Mitigation steps:
- Compare experimental data with computed shifts (e.g., using Gaussian at the B3LYP/6-31G* level).
- Validate with DEPT-135 or HMBC to confirm carbon assignments .
Q. Why might synthetic yields vary significantly across reported protocols for this compound?
Variations arise from:
- Impurity in Starting Materials : Use HPLC-grade reagents.
- Oxygen/Moisture Sensitivity : Strict anhydrous conditions (Schlenk line).
- Catalyst Loading : Optimize Pd catalyst (e.g., 5 mol% Pd(PPh₃)₄) for cross-coupling steps .
Methodological Recommendations
| Challenge | Solution | Reference |
|---|---|---|
| Low crystallinity | Co-crystallize with camphorsulfonic acid | |
| Ambiguous NMR assignments | Use -labeled analogs for HMBC | |
| Side reactions in alkylation | Employ bulky bases (e.g., LDA) to deprotonate selectively |
Key Structural and Reaction Data
| Reaction Type | Conditions | Key Reagents | Yield |
|---|---|---|---|
| Boc Protection | THF, 0°C, Boc₂O, DMAP | NaH | 85–90% |
| Reductive Amination | MeOH, NaBH₃CN, RT | NH₄OAc | 70% |
| Suzuki Coupling | Dioxane, Pd(PPh₃)₄, Cs₂CO₃, 80°C | Aryl boronic acid | 65% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
